![molecular formula C12H16N2O2 B7925865 [Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7925865.png)
[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid is an organic compound that features a cyclopropyl group, a pyridin-2-yl-ethyl moiety, and an amino-acetic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridin-2-yl-ethyl Moiety: This can be synthesized by reacting pyridine with an appropriate alkylating agent under basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.
Amino-Acetic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of [Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the pyridin-2-yl-ethyl moiety can interact with active sites. The amino-acetic acid structure allows for potential hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
Pyridin-2-yl-ethyl derivatives: Compounds with similar pyridine moieties.
Cyclopropyl derivatives: Compounds featuring cyclopropyl groups.
Amino-acetic acid derivatives: Compounds with amino-acetic acid structures.
Uniqueness
[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, pyridin-2-yl-ethyl moiety, and amino-acetic acid structure makes it distinct from other compounds with only one or two of these features.
特性
IUPAC Name |
2-[cyclopropyl(1-pyridin-2-ylethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(11-4-2-3-7-13-11)14(8-12(15)16)10-5-6-10/h2-4,7,9-10H,5-6,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQKEVNWAATZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol](/img/structure/B7925782.png)
![2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol](/img/structure/B7925788.png)
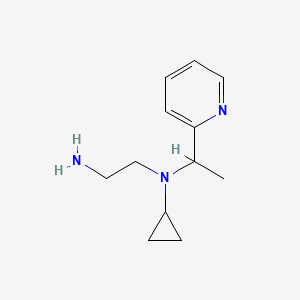
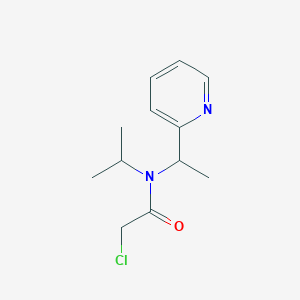
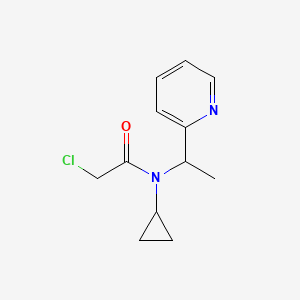

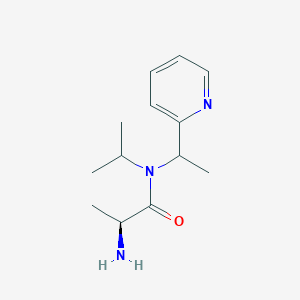
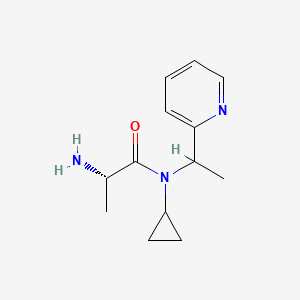
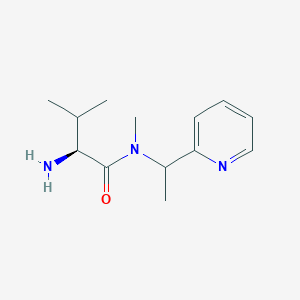
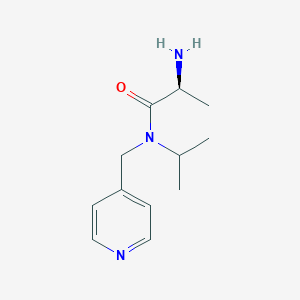
![[Methyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7925855.png)
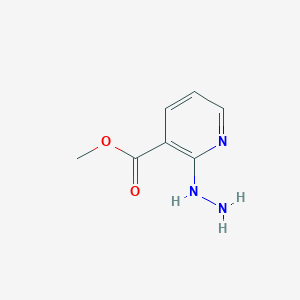
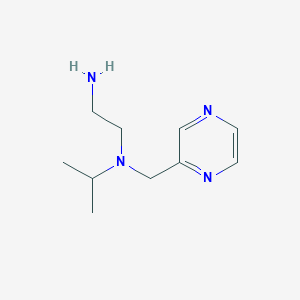
![2-[(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925886.png)
